molecular formula C34H67NO3 B1668175 C16-0(Palmitoyl)ceramide CAS No. 4201-58-5

C16-0(Palmitoyl)ceramide

Cat. No. B1668175
CAS RN: 4201-58-5
M. Wt: 537.9 g/mol
InChI Key: YDNKGFDKKRUKPY-OHYPFYFLSA-N
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Description

C16-Ceramide is a natural regulatory ligand of p53 in cellular stress.

Scientific Research Applications

1. Membrane Structure and Function

  • C16-0(Palmitoyl)ceramide is involved in the formation of lipid microdomains in fluid membranes. It becomes enriched into microdomains, affecting membrane order and lateral diffusion, as studied in phosphatidylcholine/sphingomyelin membranes (Holopainen, Subramanian, & Kinnunen, 1998).
  • It also demonstrates selective membrane targeting ability, forming channels in mitochondrial outer membranes while not permeabilizing plasma membranes of erythrocytes (Perera et al., 2016).

2. Biophysical Properties

  • C16-0(Palmitoyl)ceramide's interaction with dimyristoylphosphatidylcholine (DMPC) indicates differences in miscibility and phase behavior, influencing membrane properties (Holopainen et al., 2001).
  • Its effect on the polymorphism of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) highlights its role in modulating membrane fluidity and curvature propensity (Doroudgar & Lafleur, 2017).

3. Cellular Functions

  • In vascular biology, C16-0(Palmitoyl)ceramide plays a role in blood pressure regulation, endothelial signal transduction, and vascular tone through its effect on NO synthesis and G-protein coupled receptors (Cantalupo et al., 2020).
  • It induces apoptosis in neuroblastoma cells through mechanisms involving protein kinase C activation, offering potential therapeutic applications in cancer treatment (Bieberich, Kawaguchi, & Yu, 2000).

4. Disease Association and Potential Therapeutic Applications

  • C16-0(Palmitoyl)ceramide is implicated in various diseases like diabetes, obesity, Parkinson's disease, and certain cancers, suggesting its potential as a versatile messenger in cellular events (Doroudgar & Lafleur, 2017).
  • It is a critical mediator in apoptosis and inflammatory processes, as observed in multiple sclerosis models. Its elevation in cerebrospinal fluid of MS patients points to its role in disease progression (Schiffmann et al., 2012).

properties

CAS RN

4201-58-5

Product Name

C16-0(Palmitoyl)ceramide

Molecular Formula

C34H67NO3

Molecular Weight

537.9 g/mol

IUPAC Name

N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+

InChI Key

YDNKGFDKKRUKPY-OHYPFYFLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

C(16)-ceramide
C16-0(palmitoyl)ceramide
C16-ceramide
C16-palmitoylceramide
ceramide-C16
N-palmitoylsphingosine
N-palmitoylsphingosine, (R*,S*-(E))-(+-)
N-palmitoylsphingosine, R-(R*,S*-(E))
NFA(C16)CER
palmitoylceramide
pCer cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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